(R)-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid
Overview
Description
®-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid is a chiral compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a phenoxy group attached to the propanoic acid backbone, and an ®-configuration at the chiral center. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Phenoxy Group: The protected amino acid is then reacted with phenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of ®-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Deprotection: Removal of the Boc group yields the free amino acid derivative.
Scientific Research Applications
®-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Biological Studies: It serves as a tool in studying protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of ®-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid is primarily related to its role as a precursor in peptide synthesis. The Boc group protects the amino group during synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds .
Comparison with Similar Compounds
Similar Compounds
®-2-((tert-butoxycarbonyl)amino)-3-(3-(methylthio)phenyl)propanoic acid: Similar structure but with a methylthio group instead of a phenoxy group.
®-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
®-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid is unique due to its specific combination of a Boc-protected amino group and a phenoxy group, which imparts distinct reactivity and properties useful in peptide synthesis and medicinal chemistry .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-19-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJIBFIPECEVPM-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.